N1,N11-Diethylnorspermine

Descripción general

Descripción

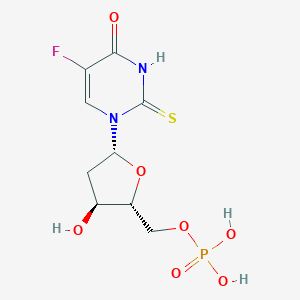

N1,N11-Diethylnorspermine (DENSPM) is a spermine analog that serves as a potent anticancer agent . It activates polyamine catabolism, which triggers cytochrome c release from mitochondria and activates caspase 3 . It is also a highly potent inducer of spermidine/spermine N1-acetyltransferase, able to increase enzyme activity significantly .

Synthesis Analysis

N1,N11-Diethylnorspermine (DENSpm) is a potent inducer of polyamine catabolism. It triggers an epithelial-mesenchymal transition (EMT)-like dedifferentiation in HepaRG cultures, as shown by down-regulation of mature hepatocytes markers and upregulation of classical EMT markers .Molecular Structure Analysis

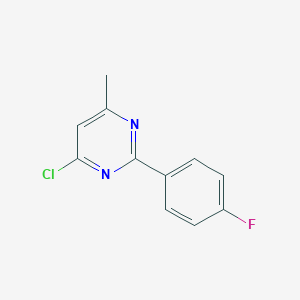

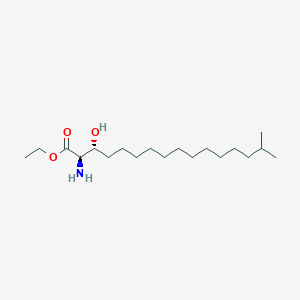

The molecular structure of N1,N11-Diethylnorspermine shows synergistic killing of colon carcinoma cells in combination with 5-fluorouracil . The molecular formula of N1,N11-Diethylnorspermine is C13H32N4 .Chemical Reactions Analysis

N1,N11-Diethylnorspermine (DENSPM) is a potent anticancer agent. It activates polyamine catabolism and induces the release of cytochrome c from mitochondria, resulting in activation of caspase 3 . It also triggers an epithelial-mesenchymal transition (EMT)-like dedifferentiation in HepaRG cultures .Physical And Chemical Properties Analysis

The molecular formula of N1,N11-Diethylnorspermine is C13H32N4 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Cancer Research and Therapeutics

N1,N11-Diethylnorspermine tetrahydrochloride is a potent inducer of spermidine/spermine N1-acetyltransferase (SSAT), which plays a significant role in polyamine metabolism. Polyamines are essential for cell growth, and their dysregulation is often associated with cancer. By inducing SSAT, this compound can increase the acetylation and subsequent excretion of polyamines, which has been shown to exert antitumor effects . Studies have demonstrated its efficacy against melanoma xenografts, suggesting a potential for therapeutic use in oncology .

Enzyme Activity Modulation

The compound’s ability to enhance SSAT activity by 200-1000 fold makes it a valuable tool for biochemical studies exploring enzyme regulation and function . This can help in understanding the mechanisms of action of various drugs and in the development of new therapeutic agents targeting enzyme activity.

Pharmacological Research

In pharmacology, N1,N11-Diethylnorspermine tetrahydrochloride serves as a research tool to study the effects of altered polyamine metabolism on drug efficacy and toxicity . It provides insights into the pharmacodynamics and pharmacokinetics of drugs that interact with polyamine pathways.

Biochemical Research

This compound is used in biochemical research to study the structure-function relationships of enzymes involved in polyamine metabolism . By altering enzyme activity, researchers can investigate the impact on cellular processes such as DNA stabilization, gene expression, and signal transduction.

Mecanismo De Acción

Target of Action

The primary target of N1,N11-Diethylnorspermine Tetrahydrochloride is the enzyme spermidine/spermine N1-acetyltransferase (SSAT) . This enzyme plays a crucial role in the regulation of intracellular polyamine concentrations, which are vital for cell growth and differentiation .

Mode of Action

N1,N11-Diethylnorspermine Tetrahydrochloride acts as a potent inducer of SSAT . It effectively induces the mRNA of SSAT and stabilizes the enzyme’s activity . This results in an increase in the enzyme’s activity by 200-1000 fold .

Biochemical Pathways

The compound’s action on SSAT affects the polyamine metabolic pathway . By inducing SSAT, it promotes the acetylation and subsequent export or degradation of spermidine and spermine, two of the major polyamines in cells . This can lead to a decrease in intracellular polyamine concentrations, affecting various downstream cellular processes that depend on these polyamines .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The induction of SSAT and the subsequent decrease in intracellular polyamine concentrations can have various molecular and cellular effects. For instance, it has been suggested that the compound can induce the release of cytochrome c from mitochondria, leading to the activation of caspase 3 . This could potentially trigger apoptosis, or programmed cell death .

Safety and Hazards

Propiedades

IUPAC Name |

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N4.4ClH/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2;;;;/h14-17H,3-13H2,1-2H3;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWBSOKBIROCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

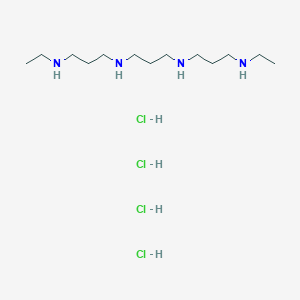

CCNCCCNCCCNCCCNCC.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H36Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylnorspermine tetrahydrochloride | |

CAS RN |

156886-85-0 | |

| Record name | Diethylnorspermine tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156886850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYLNORSPERMINE TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7Y7UNA09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)

![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)

![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)

![3-Bromo-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B125190.png)